molecular formula C20H25NO5 B2995290 6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1171344-97-0

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2995290
M. Wt: 359.422
InChI Key: UGOVBXCSQHMXPG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (6,7-DMPT) is an alkaloid compound derived from plants of the genus Papaveraceae, such as opium poppy (Papaver somniferum). It is a highly potent agonist of the μ-opioid receptor and has been studied for its potential use in the treatment of pain and a variety of other conditions. 6,7-DMPT has been found to have a variety of pharmacological properties, including analgesic, anti-inflammatory, and antidepressant activity. In addition, 6,7-DMPT has been shown to possess neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of neurological disorders.

Scientific Research Applications

Conformation and Stereocontrol in Catalysis

Research demonstrates the importance of the conformation around the exocyclic C-C bond in tetrahydroisoquinoline derivatives, including 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, in stereocontrol when used as catalysts. The detailed conformational analysis contributes to understanding how these compounds can be utilized in catalysis (Naicker, Govender, Kruger, & Maguire, 2011).

Synthesis of Alkaloids

Tetrahydroisoquinoline derivatives, including the mentioned compound, have been used as starting materials for synthesizing various alkaloids. These include the preparation of benzylisoquinolines and tetrahydroprotoberberines, demonstrating the compound's utility in complex organic synthesis (Blank & Opatz, 2011).

Development of Anticonvulsants

Studies have shown that certain 6,7-dimethoxyisoquinoline derivatives, including this specific compound, can produce anticonvulsant effects. Synthesis of new derivatives based on structure-active relationship (SAR) information helps in identifying potential new anticonvulsant agents (Gitto et al., 2010).

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of tetrahydroisoquinoline-1-carboxylic acid. This approach, based on dynamic kinetic resolution, is crucial for producing optically active pharmaceuticals and intermediates (Paál et al., 2008).

Novel Derivatives Synthesis

The compound serves as a precursor in the synthesis of novel derivatives, expanding the chemical diversity and potential applications in pharmaceutical development (Aghekyan et al., 2009).

properties

IUPAC Name

6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-22-15-8-12-6-7-21-19(14(12)11-16(15)23-2)13-9-17(24-3)20(26-5)18(10-13)25-4/h8-11,19,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOVBXCSQHMXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
4
Citations
AS Capilla, R Soucek, L Grau, M Romero… - European Journal of …, 2018 - Elsevier
This work deals with the molecular design, synthesis and biological activity of a series of tetrahydro[1,4]dioxanisoquinolines and dimethoxyisoquinoline analogues. This study describes …
Number of citations: 21 www.sciencedirect.com
P Ábrányi-Balogh, T Földesi, M Milen - Monatshefte für Chemie-Chemical …, 2015 - Springer
A new synthetic route was developed for the preparation of natural products cryptostyline I, II, III and 1-phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The Liebeskind–…
Number of citations: 2 link.springer.com
R Soucek - 2014 - diposit.ub.edu
[eng] The study deals with the synthesis and biological activity of 4 different antitumours: Tetrahydro-[1,4]-dioxanisoquinolines, combretastatin A-4, dioxancarbazoles and resveratrol …
Number of citations: 3 diposit.ub.edu
R Soucek - 2014 - core.ac.uk
This third cycle study was performed in the Chemistry PhD program 2009-2013 of the university of Barcelona. This thesis has been conducted under the guidance of Dr. Maria Dolors …
Number of citations: 2 core.ac.uk

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